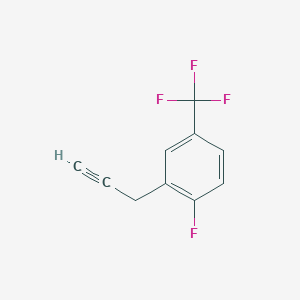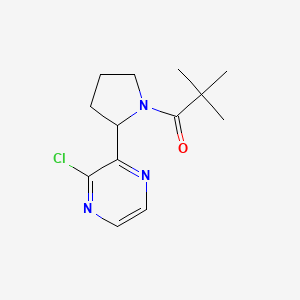
1-(2-(3-Chloropyrazin-2-yl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one
説明
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, a pyrazine ring, and a chloro group . The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
This compound has a molecular weight of 225.68 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability under various conditions are not specified in the available data .科学的研究の応用
Chemical Characterization and Spectroscopy
1-(2-(3-Chloropyrazin-2-yl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one has been a subject of research mainly in the field of chemical characterization and spectroscopy. For instance, studies have utilized nuclear magnetic resonance (NMR) experiments for the assignments of 1H and 13C NMR signals, which are crucial for investigating catalyzing mechanisms and may provide reference for assignments of similar chemicals (Cui Yan-fang, 2008).
Synthesis of Structurally Diverse Compounds
The compound and its derivatives have been used as starting materials for the synthesis of a wide array of structurally diverse compounds. Notable research includes the generation of a structurally diverse library through alkylation and ring closure reactions using related compounds, aiming to produce dithiocarbamates, thioethers, and various derivatives with potential biological interest (G. Roman, 2013).
Catalysis and Ligand Synthesis
The compound has been involved in research focusing on catalysis and ligand synthesis. For example, research has been conducted on the orientation towards asymmetric transfer hydrogenation of ketones catalyzed by related complexes. This involves understanding the influence of catalyst structure, reaction conditions, and the identity of ketone substrates in the transfer hydrogenation reactions (Makhosazane N. Magubane et al., 2017).
Molecular Docking and Antimicrobial Activity
There's notable research on the synthesis, molecular docking, and in vitro screening of newly synthesized derivatives. These studies often involve in silico molecular docking screenings towards various target proteins and evaluating the antimicrobial and antioxidant activity of the newly prepared products, indicating the compound's relevance in pharmaceutical research (E. M. Flefel et al., 2018).
Safety and Hazards
特性
IUPAC Name |
1-[2-(3-chloropyrazin-2-yl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-13(2,3)12(18)17-8-4-5-9(17)10-11(14)16-7-6-15-10/h6-7,9H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILFRUJOGDMDLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC1C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3-Chloropyrazin-2-yl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





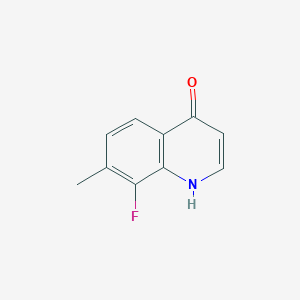
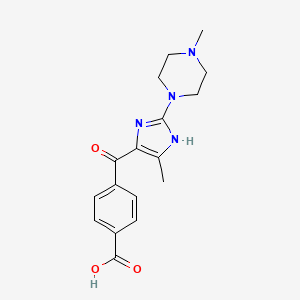

![Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1399308.png)

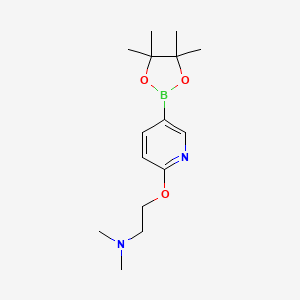
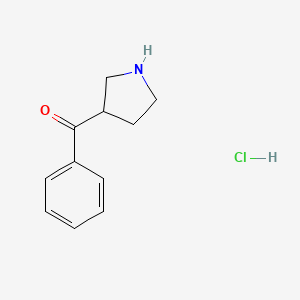
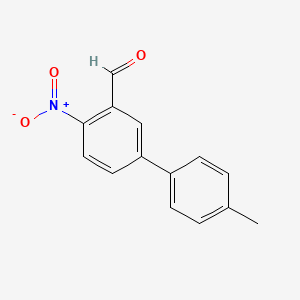
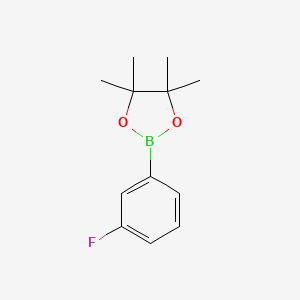
![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B1399316.png)

